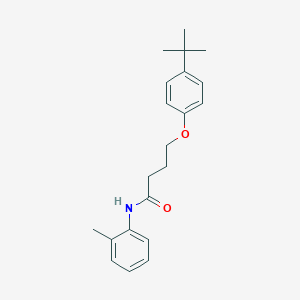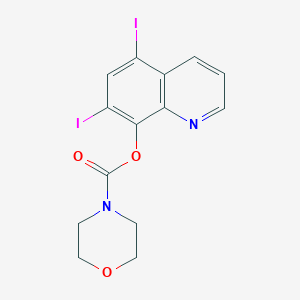
RCL S96580
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid is a complex organic compound characterized by its unique spiro structure. This compound is part of the pentacyclo family, known for their rigid and highly strained frameworks. The presence of bromine and dioxolane moieties adds to its chemical diversity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid typically involves multiple steps, starting from simpler precursors. . The reaction conditions often require precise control of temperature and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures, focusing on cost-effective and scalable reactions. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cyclization and Ring-Opening: The strained pentacyclo structure can undergo ring-opening reactions, leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium azide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions typically require controlled environments, often under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the carboxylic acid moiety.
Scientific Research Applications
1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism by which 1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid exerts its effects involves interactions with molecular targets through its bromine and dioxolane groups. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways . The rigid pentacyclo framework also plays a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Basketane (pentacyclo[4.4.0.0~2,5~.0~3,8~.0~4,7~]decane): Known for its highly strained structure and reactivity.
Homocubane (pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane): Shares a similar framework but lacks the dioxolane and bromine groups.
Uniqueness
1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid stands out due to its combination of a spiro structure, bromine atom, and dioxolane ring. This unique combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H11BrO4 |
|---|---|
Molecular Weight |
299.12g/mol |
IUPAC Name |
1'-bromospiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-carboxylic acid |
InChI |
InChI=1S/C12H11BrO4/c13-11-6-3-7(11)5-8(12(11)16-1-2-17-12)4(6)10(3,5)9(14)15/h3-8H,1-2H2,(H,14,15) |
InChI Key |
ZGOHSJGPNWPPHD-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C4(C63)C(=O)O)Br |
Canonical SMILES |
C1COC2(O1)C3C4C5C2(C6C5C4(C63)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Bromophenyl)sulfanyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B375118.png)
![Ethyl 4-methyl-2-[4-(4-methylphenoxy)butanoylamino]-1,3-thiazole-5-carboxylate](/img/structure/B375119.png)
![3-(2-chlorophenyl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375120.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B375121.png)
![Methyl 5-bromo-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B375122.png)
![Ethyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B375125.png)
![dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B375127.png)
![5-Methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1,3-benzoxazole](/img/structure/B375129.png)

![4-fluoro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B375131.png)

![5-Chloro-2-[(5-chloro-1,3-benzoxazol-2-yl)methyl]-1,3-benzoxazole](/img/structure/B375135.png)
